N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide
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Overview
Description
N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide is a complex organic compound that features a triazolopyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The triazolopyridine structure is known for its biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction times, temperatures, and microwave power settings to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to act as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1 . These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the cyclopentyl and prop-2-enamide groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazole ring fused with a thiadiazine ring, exhibiting different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different pharmacological properties.
Uniqueness
N-cyclopentyl-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
N-cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-15(21)20(13-8-4-5-9-13)12(2)16-18-17-14-10-6-7-11-19(14)16/h3,6-7,10-13H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAGDJPKYSFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N(C3CCCC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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